6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the amide group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The specific mechanism of action for 6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved would depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and amide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Biological Activity
6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C20H25N2O3S
- Molar Mass : 373.49 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown cytostatic effects against various human tumor cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties based on its structural analogs.
- Antimicrobial Properties : There is potential for antimicrobial activity against specific pathogens.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that it may interact with biological targets similar to other benzothiophene derivatives. These interactions could involve:
- Enzyme Inhibition : Compounds with similar structures often inhibit enzymes related to cancer progression.
- Receptor Modulation : The compound may act on specific receptors involved in inflammatory responses.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Cytostatic effects in cell lines | |
Anti-inflammatory | Reduced inflammation markers | |
Antimicrobial | Activity against selected pathogens |
Case Study 1: Antitumor Activity
A study evaluated the antitumor properties of related compounds derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene. The results indicated significant cytotoxicity against human cancer cell lines such as KB and HepG2/A2. The structure-activity relationship (SAR) suggested that modifications in the side chains enhance biological potency.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of benzothiophene derivatives. The study reported that these compounds inhibited pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.
Properties
IUPAC Name |
6-methyl-2-[4-(3-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-13-5-3-6-15(11-13)26-10-4-7-18(24)23-21-19(20(22)25)16-9-8-14(2)12-17(16)27-21/h3,5-6,11,14H,4,7-10,12H2,1-2H3,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWRCKZSOPQWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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